molecular formula C18H27BF2N2O5 B12499780 Tert-butyl ((2-(difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)carbamate

Tert-butyl ((2-(difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)carbamate

Cat. No.: B12499780
M. Wt: 400.2 g/mol
InChI Key: WRALWKGCTIVSIS-UHFFFAOYSA-N
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Description

Tert-butyl ((2-(difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)carbamate is a complex organic compound that features a tert-butyl group, a difluoromethoxy group, and a dioxaborolane moiety

Preparation Methods

The synthesis of Tert-butyl ((2-(difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)carbamate typically involves multiple steps. The process begins with the preparation of the pyridine derivative, followed by the introduction of the difluoromethoxy group and the dioxaborolane moiety. The final step involves the addition of the tert-butyl carbamate group. Reaction conditions often include the use of catalysts, specific temperature controls, and inert atmospheres to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Tert-butyl ((2-(difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Tert-butyl ((2-(difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets. The dioxaborolane moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical transformations. The difluoromethoxy group can influence the compound’s electronic properties, affecting its reactivity and interaction with biological targets.

Comparison with Similar Compounds

Similar compounds include other pyridine derivatives with dioxaborolane and difluoromethoxy groups. These compounds share some structural similarities but differ in their specific functional groups and overall reactivity. For example:

    Tert-butyl ((2-(methoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)carbamate: Similar structure but with a methoxy group instead of a difluoromethoxy group.

    Tert-butyl ((2-(difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)ethyl)carbamate: Similar structure but with an ethyl group instead of a methyl group.

These comparisons highlight the unique properties of Tert-butyl ((2-(difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)carbamate, particularly its specific functional groups and their influence on its reactivity and applications.

Properties

Molecular Formula

C18H27BF2N2O5

Molecular Weight

400.2 g/mol

IUPAC Name

tert-butyl N-[[2-(difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methyl]carbamate

InChI

InChI=1S/C18H27BF2N2O5/c1-16(2,3)26-15(24)23-9-11-8-12(10-22-13(11)25-14(20)21)19-27-17(4,5)18(6,7)28-19/h8,10,14H,9H2,1-7H3,(H,23,24)

InChI Key

WRALWKGCTIVSIS-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OC(F)F)CNC(=O)OC(C)(C)C

Origin of Product

United States

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